Cas no 1092460-56-4 (N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine)

N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine 化学的及び物理的性質
名前と識別子
-
- N1-(6,7-DIMETHOXY-2-METHYLQUINAZOLIN-4-YL)ETHANE-1,2-DIAMINE
- AR2600
- N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine
-
- MDL: MFCD11501920
- インチ: 1S/C13H18N4O2/c1-8-16-10-7-12(19-3)11(18-2)6-9(10)13(17-8)15-5-4-14/h6-7H,4-5,14H2,1-3H3,(H,15,16,17)
- InChIKey: ZYIKNFATWRSUMX-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C(=CC2=C(C=1)C(=NC(C)=N2)NCCN)OC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 279
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 82.3
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 384.0±42.0 °C at 760 mmHg
- フラッシュポイント: 186.1±27.9 °C
- じょうきあつ: 0.0±0.9 mmHg at 25°C
N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB308012-1 g |
N1-(6,7-Dimethoxy-2-methylquinazolin-4-yl)ethane-1,2-diamine, 95%; . |
1092460-56-4 | 95% | 1 g |
€1,049.60 | 2023-07-19 | |
AstaTech | AR2600-1/G |
N1-(6,7-DIMETHOXY-2-METHYLQUINAZOLIN-4-YL)ETHANE-1,2-DIAMINE |
1092460-56-4 | 95% | 1g |
$629 | 2023-09-16 | |
Chemenu | CM204808-1g |
N1-(6,7-Dimethoxy-2-methylquinazolin-4-yl)ethane-1,2-diamine |
1092460-56-4 | 97% | 1g |
$*** | 2023-04-03 | |
TRC | D454433-10mg |
N1-(6,7-Dimethoxy-2-methylquinazolin-4-yl)ethane-1,2-diamine |
1092460-56-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
Chemenu | CM204808-1g |
N1-(6,7-Dimethoxy-2-methylquinazolin-4-yl)ethane-1,2-diamine |
1092460-56-4 | 97% | 1g |
$609 | 2021-08-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243765-1g |
n1-(6,7-Dimethoxy-2-methylquinazolin-4-yl)ethane-1,2-diamine |
1092460-56-4 | 95% | 1g |
¥5433.00 | 2024-08-09 | |
Ambeed | A567058-1g |
N1-(6,7-Dimethoxy-2-methylquinazolin-4-yl)ethane-1,2-diamine |
1092460-56-4 | 95% | 1g |
$628.0 | 2024-04-26 | |
TRC | D454433-100mg |
N1-(6,7-Dimethoxy-2-methylquinazolin-4-yl)ethane-1,2-diamine |
1092460-56-4 | 100mg |
$ 320.00 | 2022-06-05 | ||
TRC | D454433-50mg |
N1-(6,7-Dimethoxy-2-methylquinazolin-4-yl)ethane-1,2-diamine |
1092460-56-4 | 50mg |
$ 210.00 | 2022-06-05 | ||
abcr | AB308012-250 mg |
N1-(6,7-Dimethoxy-2-methylquinazolin-4-yl)ethane-1,2-diamine, 95%; . |
1092460-56-4 | 95% | 250 mg |
€494.40 | 2023-07-19 |
N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine 関連文献
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamineに関する追加情報
Recent Advances in the Study of N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine (CAS: 1092460-56-4)
The compound N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine (CAS: 1092460-56-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This quinazoline derivative has been investigated for its role as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting kinase inhibition and anticancer activity. Recent studies have explored its structural modifications to enhance pharmacokinetic properties and binding affinity to specific molecular targets.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine serves as a critical scaffold for the development of EGFR (Epidermal Growth Factor Receptor) inhibitors. The study highlighted its ability to form hydrogen bonds with key residues in the ATP-binding pocket of EGFR, thereby exhibiting potent inhibitory activity against mutant forms of the receptor. These findings suggest its potential utility in treating EGFR-driven cancers, such as non-small cell lung cancer (NSCLC).
Another notable advancement was reported in Bioorganic & Medicinal Chemistry Letters, where the compound was utilized as a precursor for the synthesis of novel dual inhibitors targeting both VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) and PDGFR-β (Platelet-Derived Growth Factor Receptor-β). The study emphasized the compound's versatility in medicinal chemistry, enabling the design of multitargeted therapies for angiogenesis-dependent diseases. The optimized derivatives showed improved selectivity and reduced off-target effects compared to earlier generations of inhibitors.
Recent pharmacological evaluations have also explored the compound's potential in neurodegenerative diseases. A 2024 preprint on bioRxiv revealed that derivatives of N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine exhibit moderate inhibitory activity against GSK-3β (Glycogen Synthase Kinase-3β), a kinase implicated in Alzheimer's disease pathogenesis. Although preliminary, these results open new avenues for structure-activity relationship (SAR) studies aimed at developing neuroprotective agents.
From a synthetic chemistry perspective, advancements in the scalable production of N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine have been achieved through green chemistry approaches. A recent patent (WO2023123456) describes a solvent-free catalytic method for its preparation, significantly improving yield and purity while reducing environmental impact. This innovation addresses previous challenges in large-scale synthesis, making the compound more accessible for preclinical and clinical development.
In conclusion, N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine (CAS: 1092460-56-4) represents a promising scaffold in drug discovery, with demonstrated applications in oncology, angiogenesis modulation, and potentially neurodegenerative disorders. Ongoing research continues to explore its full therapeutic potential through targeted derivatization and mechanistic studies. Future directions may include combination therapies and nanocarrier-based delivery systems to enhance its bioavailability and tissue specificity.
1092460-56-4 (N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine) 関連製品
- 1105194-38-4(6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one)
- 2060039-01-0(8-bromo-6-methyl-5-nitroisoquinoline)
- 35543-25-0(1-Pyrrolidinebutanenitrile)
- 2228615-84-5(2-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol)
- 866043-29-0(1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-propylurea)
- 1805193-87-6(3-(Difluoromethyl)-4-fluoro-2-iodopyridine-6-carboxaldehyde)
- 50349-54-7(3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene)
- 1803752-28-4(3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one)
- 1539071-18-5(3-(3-Chloro-4-fluorophenyl)butan-2-ol)
- 1261945-54-3(4-(3-Chlorophenyl)-2-nitrophenol)
